molecular formula C24H16N2O8 B3678700 [2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate

[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B3678700
M. Wt: 460.4 g/mol
InChI Key: GTEFNKZQDJXFNW-UHFFFAOYSA-N
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Description

[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate: is a complex organic compound that features a combination of aromatic rings, nitro groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate typically involves multi-step organic reactions. One common route starts with the nitration of 4-methoxyacetophenone to introduce the nitro group. This is followed by the formation of the oxoethyl ester through a reaction with ethyl chloroformate. The final step involves the esterification of the resulting intermediate with 4-(1,3-dioxoisoindol-2-yl)benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Continuous flow reactors and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate: can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-(4-Amino-3-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxoisoindol-2-yl)benzoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-(1,3-Dioxoisoindol-2-yl)benzoic acid and 2-(4-Methoxy-3-nitrophenyl)-2-oxoethanol

Scientific Research Applications

[2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate: has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of [2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the ester functionality may facilitate interactions with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-oxoethyl 4-(1,3-dioxoisoindol-2-yl)benzoate
  • 2-(4-Nitrophenyl)-2-oxoethyl 4-(1,3-dioxoisoindol-2-yl)benzoate
  • 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl benzoate

Uniqueness

  • The combination of methoxy and nitro groups on the phenyl ring provides unique electronic properties.
  • The presence of the 1,3-dioxoisoindol-2-yl moiety adds to the compound’s structural complexity and potential for diverse interactions.

This detailed article covers the various aspects of [2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate , from its synthesis to its applications and mechanism of action

Properties

IUPAC Name

[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O8/c1-33-21-11-8-15(12-19(21)26(31)32)20(27)13-34-24(30)14-6-9-16(10-7-14)25-22(28)17-4-2-3-5-18(17)23(25)29/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEFNKZQDJXFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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